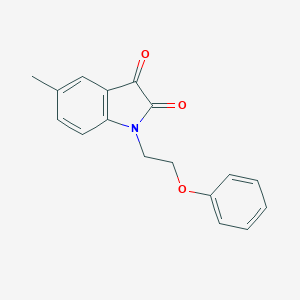

![molecular formula C17H14ClNO3 B367146 1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione CAS No. 620932-16-3](/img/structure/B367146.png)

1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

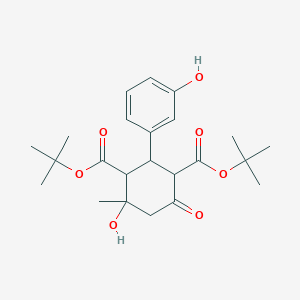

The compound “1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione” is a derivative of indole, which is a heterocyclic aromatic organic compound. It also contains a phenoxy group, which is a functional group consisting of a phenyl group (derived from benzene) bonded to an oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the indole ring system, which consists of a benzene ring fused to a pyrrole ring. The phenoxy group would be attached via an ethyl linker, and the chlorine atom would be ortho to the point of attachment on the phenyl ring .Chemical Reactions Analysis

Indole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The presence of the phenoxy group might influence the reactivity of the compound, potentially making it more susceptible to reactions involving nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. As an indole derivative, this compound is likely to be aromatic and relatively stable. The presence of the chlorine atom might make the compound more polar, potentially affecting its solubility in various solvents .Applications De Recherche Scientifique

Herbicide Application

The compound, being a phenoxy derivative, has potential applications as a herbicide . Phenoxy herbicides are known for their high solubility in water and weak absorption in soil, making them highly mobile and easily transported to surface and groundwater .

Aquatic Ecosystems

Phenoxy herbicides, including this compound, have been detected in aquatic ecosystems . They can exert a negative effect on aquatic organisms .

Water Treatment

The compound can be removed from water systems using various adsorbent materials and photocatalysis . Biodegradation, an environmentally friendly method, also plays a significant role in the removal of this compound from water systems .

Biodegradation

Biodegradation is a key process in the removal of phenoxy herbicides from the environment . This process takes advantage of autochthonous soil bacteria activity .

Phytoremediation and Rhizoremediation

Phytoremediation and rhizoremediation can serve as an effective barrier for phenoxy acids due to interactions between plants and microorganisms .

Photodegradation

In shallow and highly insolated waters, phenoxy acids can be decomposed mainly by photodegradation . The efficiency of this process is determined by the form of the degraded compound .

Advanced Oxidation Processes (AOPs)

Advanced oxidation processes (AOPs) are being investigated for the removal of phenoxy acids . The efficiency of phenoxy acid degradation using AOPs varies depending on the choice of oxidizing system and the conditions optimizing the oxidation process .

Pharmacological Applications

There is potential for the development of clinical candidates for treating conditions such as depression, anxiety, schizophrenia, and addictions .

Orientations Futures

Propriétés

IUPAC Name |

1-[2-(2-chlorophenoxy)ethyl]-7-methylindole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3/c1-11-5-4-6-12-15(11)19(17(21)16(12)20)9-10-22-14-8-3-2-7-13(14)18/h2-8H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUMSMQEKJJUMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=O)N2CCOC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,6R,8S,9R)-N-(2-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B367078.png)

![1-(3-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367114.png)

![Dimethyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B367119.png)

![(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B367122.png)

![{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367123.png)

![(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B367125.png)

![4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine](/img/structure/B367131.png)

![(3,4-Dimethoxy-phenyl)-[4-(furan-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B367132.png)

![4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine](/img/structure/B367135.png)